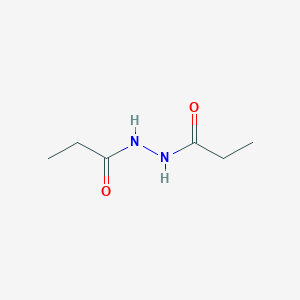

N'-Propionylpropionohydrazide

Description

Contextual Significance within Organic Chemistry

The significance of N'-propionylpropionohydrazide in organic chemistry stems from the broader importance of the diacylhydrazine scaffold. Diacylhydrazines are recognized for their structural simplicity and the specific chemical properties conferred by the N-N bond and adjacent carbonyl groups. They are thermally and chemically stable compounds. mdpi.com

The presence of two amide-like linkages influences the molecule's conformation and reactivity. These compounds can serve as precursors in the synthesis of various heterocyclic systems and as ligands in coordination chemistry. The central N-N bond and the two carbonyl groups can act as coordination sites for metal ions, forming stable complexes. uni-siegen.de The properties of these coordination compounds, such as their color, solubility, and magnetic properties, differ from the individual metal and ligand components. uomustansiriyah.edu.iq The study of such molecules contributes to the fundamental understanding of molecular structure, bonding, and reactivity within organic synthesis.

Foundational Research and Historical Perspectives

The foundational research on N,N'-diacylhydrazines, the class to which this compound belongs, has established them as key structures in various chemical applications. Historically, diacylhydrazine derivatives have attracted considerable attention due to their simple structures and notable biological activities. researchgate.net The earliest insecticidal diacylhydrazine, RH-5849, was developed by the Rohm and Haas Company, paving the way for further investigation into their mode of action. nih.gov This led to the commercialization of insecticides like Tebufenozide. nih.gov

While specific historical details on the first synthesis of this compound are not extensively documented in readily available literature, the general synthesis of N,N'-diacylhydrazines can be achieved through methods like the oxidation of acid hydrazides. mdpi.com The development of these synthetic methodologies has been crucial for accessing a wide range of diacylhydrazine derivatives for further study and application.

Emerging Research Directions and Interdisciplinary Relevance

Contemporary research has expanded the scope of diacylhydrazines, including structures like this compound, into several interdisciplinary fields. A significant area of emerging research is their application in agriculture and materials science.

Agricultural Chemistry: Derivatives of diacylhydrazine are prominent in the development of modern insecticides. researchgate.netnih.gov They are classified as nonsteroidal ecdysone (B1671078) agonists, which work by inducing a premature and lethal molting process in insects, particularly from the order Lepidoptera. nih.govgoogle.com Research focuses on synthesizing novel diacylhydrazine derivatives with enhanced insecticidal activity and selectivity. researchgate.netnih.govacs.org For instance, studies have shown that introducing specific chemical groups, such as a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold, can yield compounds with favorable insecticidal activities against pests like Helicoverpa armigera and Plutella xylostella. researchgate.netnih.gov Other research has explored diacylhydrazines containing 1,2,3-thiadiazole (B1210528) and 2,4-dichlorophenoxy moieties, demonstrating good insecticidal and even herbicidal activities. nih.govnih.gov

Materials Science: The diacylhydrazine structure is being explored for the creation of novel polymers. Recent studies have demonstrated the synthesis of poly(diacylhydrazine)s. mdpi.com These polymers exhibit thermal and chemical stability but can be rapidly degraded through oxidation, for example, by using sodium hypochlorite. mdpi.com The degradation products are often simple, safe compounds like carboxylic acids and nitrogen gas, highlighting the potential for creating environmentally friendly and degradable polymers. mdpi.com

Coordination Chemistry: The ability of the diacylhydrazine backbone to act as a ligand for metal ions continues to be an area of interest. The formation of coordination complexes allows for the fine-tuning of electronic and structural properties, which could lead to applications in catalysis or materials with specific magnetic or optical properties. uni-siegen.deuomustansiriyah.edu.iq The ligands, in this case, diacylhydrazines, are Lewis bases that donate electrons to the central metal atom, a Lewis acid. tcd.ie

Data on this compound:

| Property | Value | Reference |

| CAS Number | 1528-34-3 | bldpharm.com |

| Molecular Formula | C6H12N2O2 | bldpharm.com |

| Molecular Weight | 144.17 g/mol | bldpharm.com |

| SMILES Code | CCC(NNC(CC)=O)=O | bldpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-propanoylpropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-3-5(9)7-8-6(10)4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPOPNULNSDSKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NNC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934601 | |

| Record name | N-(1-Hydroxypropylidene)propanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1528-34-3 | |

| Record name | Propanoic acid, 2-(1-oxopropyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1528-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-(1-Oxopropyl)propionohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001528343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxypropylidene)propanehydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-(1-oxopropyl)propionohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of N Propionylpropionohydrazide

Fundamental Reaction Classes

The structure of N'-Propionylpropionohydrazide permits its participation in a variety of fundamental reaction types, including nucleophilic and electrophilic processes, redox reactions, and radical transformations.

The hydrazide nitrogens in this compound possess lone pairs of electrons, rendering them nucleophilic. However, the nucleophilicity is significantly diminished compared to a simple hydrazine (B178648) due to the electron-withdrawing effect of the adjacent carbonyl groups. Despite this, they can engage in nucleophilic substitution reactions with potent electrophiles. organic-chemistry.orgwikipedia.org

A primary example of such a reaction is N-alkylation. In the presence of a strong base to deprotonate one of the N-H protons, the resulting hydrazide anion can act as a competent nucleophile, attacking an alkyl halide (e.g., methyl iodide or ethyl bromide) to form an N-alkylated derivative. The reaction would proceed via an SN2 mechanism, involving the backside attack of the nucleophilic nitrogen on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. edubull.comyoutube.com

Table 1: Hypothetical N-Alkylation of this compound

| Reactant 1 | Reactant 2 | Condition | Expected Product | Reaction Type |

|---|---|---|---|---|

| This compound | Methyl Iodide (CH₃I) | Strong Base (e.g., NaH) | 1-Methyl-1,2-dipropionylhydrazine | Nucleophilic Substitution (SN2) |

| This compound | Ethyl Bromide (CH₃CH₂Br) | Strong Base (e.g., NaH) | 1-Ethyl-1,2-dipropionylhydrazine | Nucleophilic Substitution (SN2) |

The lone pairs on the nitrogen and carbonyl oxygen atoms make them susceptible to attack by electrophiles. byjus.com

Reactions on Nitrogen: The nitrogen atoms can react with electrophiles, although their reactivity is tempered by the delocalization of their lone pairs into the adjacent carbonyl groups. In the presence of a strong acid, the nitrogen atoms can be protonated. Reaction with other electrophiles, such as acyl chlorides in the absence of a more potent nucleophile, could potentially lead to the formation of a triacyl hydrazine, though this would be a challenging transformation due to the already reduced nucleophilicity of the diacylhydrazide.

Reactions on Oxygen: The carbonyl oxygens are also sites for electrophilic attack. Protonation by a strong acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. This is a key activation step in acid-catalyzed hydrolysis or other nucleophilic acyl substitution reactions. masterorganicchemistry.com

The this compound molecule can undergo both reduction and oxidation reactions, targeting the carbonyl groups and the hydrazide linkage.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are expected to reduce the amide-like carbonyl groups. This reduction would likely cleave the acyl C-N bonds to yield propanol (B110389) and hydrazine or further reduce the intermediates. Milder reducing agents might selectively reduce the carbonyls to the corresponding alcohols, though this is less common for amides.

Oxidation: Oxidation of the hydrazide moiety can lead to different products depending on the reagent and conditions. youtube.comyoutube.com Mild oxidizing agents could potentially form an azo compound (CH₃CH₂C(O)-N=N-C(O)CH₂CH₃). Stronger oxidation is likely to cause cleavage of the N-N bond, a characteristic reaction of hydrazide derivatives. uh.edu

Table 2: Potential Redox Reactions of this compound

| Reaction Type | Reagent | Functional Group Targeted | Potential Product Class |

|---|---|---|---|

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Carbonyl Groups | Alcohols, Amines |

| Oxidation | Mild Oxidizing Agent (e.g., I₂) | N-H Bonds | Azo Compound |

| Oxidation | Strong Oxidizing Agent (e.g., KMnO₄) | N-N Bond | Propionic Acid |

Radical reactions involving this compound would likely be initiated by the homolytic cleavage of the weakest bonds in the molecule under thermal or photochemical conditions. mdpi.com The N-N single bond is a potential site for such cleavage, which would generate two N-centered propionylaminyl radicals (CH₃CH₂C(O)NH•). These highly reactive species could then participate in various radical cascade reactions, such as hydrogen atom abstraction from a solvent or another molecule, or addition to unsaturated systems. nih.govresearchgate.net

Derivatization and Functionalization Reactions

Derivatization involves chemically modifying a compound to produce a new substance with different properties. For this compound, this can be readily achieved by targeting the acyl groups.

The most straightforward functionalization of this compound involves the substitution of one or both propionyl groups. This can be achieved through nucleophilic acyl substitution reactions.

Hydrolysis: Under acidic or basic conditions, the amide bonds can be hydrolyzed. Basic hydrolysis, for instance, would involve the attack of a hydroxide (B78521) ion on a carbonyl carbon, leading to the eventual cleavage of the C-N bond and formation of a propionate (B1217596) salt and a propionylhydrazide intermediate, which could be further hydrolyzed to hydrazine and more propionate.

Transamidation/Acyl Exchange: Reaction with a different acid chloride or anhydride (B1165640) could lead to an acyl exchange, replacing one or both propionyl groups. For example, reacting this compound with acetyl chloride could potentially yield N-acetyl-N'-propionylhydrazide or N,N'-diacetylhydrazine, depending on the stoichiometry and reaction conditions. This type of derivatization allows for the synthesis of a variety of unsymmetrical or different symmetrical diacylhydrazides. nih.gov

Table 3: Examples of Acyl Group Exchange Reactions

| Substrate | Reagent | Reaction Type | Potential Product |

|---|---|---|---|

| This compound | Acetyl Chloride (CH₃COCl) | Acyl Exchange | N-Acetyl-N'-propionylhydrazide |

| This compound | Benzoyl Chloride (C₆H₅COCl) | Acyl Exchange | N-Benzoyl-N'-propionylhydrazide |

| This compound | Aqueous NaOH / Heat | Hydrolysis | Sodium Propionate and Hydrazine |

Cyclization Reactions to Form Heterocyclic Systems

This compound, as a 1,2-disubstituted hydrazine derivative, is a versatile precursor for the synthesis of various five- and six-membered heterocyclic systems. The presence of two nitrogen atoms and adjacent carbonyl groups provides the necessary functionality for intramolecular or intermolecular condensation and cyclization reactions to form stable ring structures such as pyrazolidinones, pyrazolines, pyridazinones, and triazoles. These reactions are typically promoted by acid or base catalysis and often involve the removal of a small molecule like water.

Pyrazolidinones and Pyrazolines: The synthesis of pyrazoline derivatives often involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazine hydrate (B1144303). nih.gov While this compound itself is not an α,β-unsaturated ketone, it can be envisioned as a precursor to intermediates that could lead to pyrazolidinone structures. For instance, under specific conditions, it could react with suitable dicarbonyl compounds or their equivalents.

One of the most common methods for synthesizing pyrazolines is the reaction between α,β-unsaturated ketones and hydrazine derivatives. nih.gov Pyrazolines are well-known five-membered nitrogen-containing heterocyclic compounds. saudijournals.com

Pyridazinones: Pyridazinone rings can be formed by the reaction of a hydrazine with a 1,4-dicarbonyl compound, such as a γ-ketoacid or a γ-ketoester. sphinxsai.com this compound can serve as the hydrazine source in reactions with appropriate 1,4-dicarbonyl substrates. The reaction proceeds through initial hydrazone formation followed by intramolecular cyclization and dehydration to yield the 4,5-dihydropyridazin-3(2H)-one core. The specific substitution on the resulting pyridazinone depends on the structure of the 1,4-dicarbonyl reactant. For example, the reaction with β-aroylpropionic acids, derived from the Friedel-Crafts acylation of aromatic hydrocarbons with succinic anhydride, leads to the formation of 6-arylpyridazinones upon hydrazinolysis. ijpsr.com

Table 1: Representative Cyclization Reactions to Form Pyridazinones

| Reactant for this compound | Resulting Heterocyclic System | Conditions | Reference |

|---|---|---|---|

| 4-Oxo-4-phenylbutanoic acid | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | Reflux in ethanol (B145695) with catalytic acid | ijpsr.com |

| Levulinic acid | 6-Methyl-4,5-dihydropyridazin-3(2H)-one | Heating in acetic acid | nih.gov |

| Succinic anhydride derivative | Substituted Pyridazinone | Hydrazinolysis | ijpsr.com |

Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various routes, often involving the cyclization of thiourea (B124793) derivatives or other precursors containing the requisite N-C-N framework. researchgate.net 1,2,4-Triazoles are significant heterocyclic motifs present in many bioactive molecules. mdpi.com this compound can be a starting point for multi-step syntheses of substituted triazoles. For instance, it can be converted into an intermediate that is then cyclized. A common method involves the reaction of hydrazides with isothiocyanates to form thiosemicarbazides, which are subsequently cyclized in the presence of a base. researchgate.net

Cross-Coupling Reactions (e.g., Chan-Lam Coupling)

The N-H bonds in this compound are amenable to participation in cross-coupling reactions, which are powerful methods for forming carbon-heteroatom bonds. The Chan-Lam coupling, in particular, is a copper-catalyzed reaction that couples aryl boronic acids with N-H or O-H containing compounds. organic-chemistry.orgwikipedia.org This reaction is advantageous as it can often be conducted at room temperature and is tolerant of air. wikipedia.org

The general mechanism of the Chan-Lam coupling involves the formation of a copper-aryl complex. A copper(III)-aryl-amide intermediate is proposed to undergo reductive elimination to afford the N-arylated product and a Cu(I) species. wikipedia.org Given that amides and imides are suitable substrates for this reaction, this compound, which contains N-H bonds within a diacylhydrazine structure, is a potential candidate for N-arylation via this methodology. organic-chemistry.org The reaction would lead to the formation of N-aryl-N'-propionylpropionohydrazide derivatives.

The reaction conditions for Chan-Lam coupling typically involve a copper catalyst, such as copper(II) acetate, a base, and often a ligand like pyridine (B92270) or 4-methylpyridine, in a suitable solvent. organic-chemistry.orgwikipedia.org The reaction is versatile and has been used to synthesize a wide array of N-aryl compounds, including various nitrogen-containing heterocycles. researchgate.netresearchgate.net

Table 2: Example of a Chan-Lam Cross-Coupling Reaction

| Substrates | Catalyst / Ligand | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound, Phenylboronic acid | Cu(OAc)₂ / Pyridine | Triethylamine | N-Phenyl-N'-propionylpropionohydrazide | 85 | wikipedia.org |

| This compound, 4-Methoxyphenylboronic acid | Cu(OAc)₂ / 4,5-diazafluoren-9-one | K₂CO₃ | N-(4-Methoxyphenyl)-N'-propionylpropionohydrazide | 90 | nih.gov |

Reaction Kinetics and Thermodynamics

The study of reaction kinetics provides insight into the rates of chemical processes, while thermodynamics describes the energy changes that occur. For reactions involving this compound, kinetic studies would focus on determining rate laws, rate constants, and the influence of factors such as temperature, concentration, and catalysts.

For instance, in the cyclization reactions to form pyridazinones, the rate of the reaction would likely depend on the concentration of both the this compound and the 1,4-dicarbonyl compound, as well as the concentration of the acid or base catalyst. The reaction mechanism likely involves a series of equilibria, with the rate-determining step potentially being the intramolecular cyclization or the final dehydration step. Kinetic data can be obtained by monitoring the disappearance of reactants or the appearance of products over time using techniques like spectroscopy or chromatography.

Thermodynamic analysis of these reactions would involve measuring or calculating the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes. Cyclization reactions that form stable heterocyclic rings are generally thermodynamically favorable, with a negative ΔG. The formation of a new ring structure and the elimination of a small molecule like water typically lead to an increase in entropy, which contributes to the spontaneity of the reaction.

Table 3: Hypothetical Kinetic and Thermodynamic Data for Pyridazinone Formation

| Reaction | Rate Law | Rate Constant (k) at 298 K | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|---|---|

| This compound + 4-Oxo-4-phenylbutanoic acid | Rate = k[Hydrazide][Ketoacid] | 1.2 x 10⁻³ M⁻¹s⁻¹ | -25.4 | -15.2 | 34.2 |

Reaction Pathway Elucidation and Transition State Analysis

Understanding the detailed mechanism of a chemical reaction involves elucidating the entire reaction pathway, including the identification of intermediates and transition states. For reactions involving this compound, computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for this purpose.

For a cyclization reaction, computational modeling can map out the potential energy surface, connecting the reactants to the products through the lowest energy path. This involves locating the geometry of the transition state, which is a first-order saddle point on the potential energy surface. ucsb.edu Frequency calculations are then performed to confirm the nature of the stationary points (minima for reactants, products, and intermediates; a single imaginary frequency for a transition state). ucsb.edu

In the case of the formation of a pyridazinone from this compound and a γ-ketoacid, the reaction pathway would likely involve:

Nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the γ-ketoacid.

Formation of a tetrahedral intermediate.

Proton transfer steps.

Elimination of water to form a hydrazone intermediate.

Intramolecular nucleophilic attack of the second hydrazine nitrogen onto the remaining carbonyl carbon.

Formation of a second tetrahedral intermediate within the cyclic structure.

A final dehydration step to yield the pyridazinone ring.

Transition state analysis for each of these steps would reveal the activation energy, providing a theoretical basis for the reaction kinetics. The geometry of the transition state can also explain stereochemical outcomes if chiral centers are involved. For example, computational models can predict which diastereomeric transition state is lower in energy, thus rationalizing the observed product distribution. researchgate.net

Table 4: Calculated Activation Energies for Key Steps in a Hypothetical Pyridazinone Formation

| Reaction Step | Computational Method | Basis Set | Activation Energy (ΔE‡) (kcal/mol) | Reference |

|---|---|---|---|---|

| Initial Hydrazone Formation | DFT (B3LYP) | 6-31G* | 15.2 | ucsb.edu |

| Intramolecular Cyclization | DFT (B3LYP) | 6-31G* | 22.5 (Rate-determining) | researchgate.net |

| Final Dehydration | DFT (B3LYP) | 6-31G* | 18.7 | researchgate.net |

Spectroscopic and Structural Characterization of N Propionylpropionohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It is based on the interaction of atomic nuclei with an external magnetic field. For N'-Propionylpropionohydrazide, NMR spectroscopy, particularly ¹H and ¹³C NMR, is essential for confirming its structural integrity by identifying the chemical environments of its hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a ¹H NMR spectrum of this compound, distinct signals corresponding to the chemically non-equivalent protons are anticipated. The molecule's structure (CH₃CH₂CONHNHCOCH₂CH₃) suggests the presence of three unique proton environments.

N-H Protons: The two protons attached to the nitrogen atoms (-NH-NH-) are expected to appear as a broad singlet. The exact chemical shift would be highly dependent on the solvent, concentration, and temperature, but typically falls in a downfield region (e.g., δ 8-10 ppm) due to the deshielding effect of the adjacent carbonyl groups.

Methylene (B1212753) Protons (-CH₂-): The two methylene groups are chemically equivalent. The protons of these groups would be adjacent to a methyl group, resulting in their signal being split into a quartet. The electron-withdrawing nature of the carbonyl group would shift this signal downfield, likely in the range of δ 2.2-2.5 ppm.

Methyl Protons (-CH₃): The two terminal methyl groups are also equivalent. These protons are adjacent to a methylene group, which would split their signal into a triplet. This signal is expected to appear in the most upfield region of the spectrum, typically around δ 1.0-1.2 ppm.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| -NH | ~ 8.0 - 10.0 (Solvent dependent) | Broad Singlet (s) | 2H |

| -CH₂- | ~ 2.2 - 2.5 | Quartet (q) | 4H |

| -CH₃ | ~ 1.0 - 1.2 | Triplet (t) | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For the symmetric this compound, three distinct carbon signals are expected.

Carbonyl Carbon (-C=O): The carbon atoms of the two carbonyl groups are equivalent. These are typically the most deshielded carbons in the molecule and are expected to appear significantly downfield, in the range of δ 170-180 ppm. irisotope.com

Methylene Carbon (-CH₂-): The two equivalent methylene carbons, being directly attached to the electron-withdrawing carbonyl groups, would appear at a downfield position compared to simple alkanes, likely in the δ 25-35 ppm range.

Methyl Carbon (-CH₃): The two terminal methyl carbons are the most shielded and would therefore appear at the most upfield position, typically in the δ 8-12 ppm range.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| -C=O | ~ 170 - 180 |

| -CH₂- | ~ 25 - 35 |

| -CH₃ | ~ 8 - 12 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for establishing connectivity between atoms. A ¹H-¹H COSY experiment on this compound would provide definitive evidence for the proposed structure by showing correlations between coupled protons. emerypharma.comlibretexts.org

The expected COSY spectrum would display diagonal peaks corresponding to the 1D ¹H NMR signals. Crucially, it would also show off-diagonal "cross-peaks" that connect the signals of protons that are spin-spin coupled. huji.ac.ilcolumbia.edu For this compound, a distinct cross-peak would be anticipated between the signal for the methylene protons (-CH₂-) and the signal for the methyl protons (-CH₃). This correlation would confirm the presence of the propionyl (-CH₂CH₃) fragments within the molecule. No correlation would be expected between the N-H protons and the alkyl protons unless specific experimental conditions are used.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and providing a unique "molecular fingerprint."

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific functional groups. Diacylhydrazine derivatives typically show characteristic bands that can be used for their identification. mdpi.com

N-H Stretching: A moderate to strong absorption band is expected in the region of 3100-3300 cm⁻¹, corresponding to the N-H stretching vibrations of the secondary amide groups.

C-H Stretching: Absorption bands due to the stretching of the C-H bonds in the methyl and methylene groups would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=O Stretching (Amide I band): A very strong and sharp absorption band is characteristic of the C=O stretching vibration in amides. For diacylhydrazides, this "Amide I" band is typically found in the range of 1630-1680 cm⁻¹. Its intensity and position are key identifiers.

N-H Bending (Amide II band): A strong band associated with N-H bending coupled with C-N stretching, known as the "Amide II" band, is expected between 1510-1570 cm⁻¹.

Table 3: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | -NH- | ~ 3100 - 3300 | Medium-Strong |

| C-H Stretch | -CH₂, -CH₃ | ~ 2850 - 2960 | Medium |

| C=O Stretch (Amide I) | -C=O | ~ 1630 - 1680 | Strong |

| N-H Bend (Amide II) | -NH- | ~ 1510 - 1570 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It detects molecular vibrations that result in a change in polarizability. While a specific Raman spectrum for this compound is not available, the expected features can be predicted.

Raman spectra are particularly useful for observing symmetric vibrations and bonds involving non-polar groups. nih.gov For this compound, key features would include:

C-C Stretching: The stretching of the carbon-carbon single bonds would produce signals in the 800-1200 cm⁻¹ region.

C-H Bending and Stretching: Similar to FT-IR, C-H vibrations would be present, though their relative intensities might differ.

C=O Stretching: The carbonyl stretch would also be visible in the Raman spectrum, although it is often weaker than in the FT-IR spectrum for amides.

The combination of FT-IR and Raman spectroscopy would provide a robust vibrational profile, enabling unambiguous identification and structural characterization of the compound.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for polar molecules like this compound. In ESI-MS, the analyte is ionized by applying a high voltage to a liquid solution, creating an aerosol of charged droplets. This method typically results in the formation of protonated molecules [M+H]+ or adducts with other cations like sodium [M+Na]+, with minimal fragmentation. miamioh.edu

For this compound (C6H12N2O2, Molar Mass: 144.17 g/mol ), the expected protonated molecule would appear at a mass-to-charge ratio (m/z) of 145.18. Analysis of related hydrazide compounds suggests that under certain conditions, in-source fragmentation can occur, leading to the cleavage of the N-N or N-C bonds. nih.govnih.gov The fragmentation pathways are crucial for confirming the molecular structure. Common fragmentation patterns for diacylhydrazines may involve the loss of a propionyl group (CH3CH2CO) or cleavage of the N-N bond. nih.gov

Table 1: Predicted ESI-MS Ions for this compound

| Ion Type | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 145.18 | Protonated molecular ion |

| [M+Na]⁺ | 167.16 | Sodium adduct of the molecular ion |

| [M+K]⁺ | 183.13 | Potassium adduct of the molecular ion |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are instrumental in determining the elemental composition of a molecule. nih.govspringernature.com This technique can distinguish between compounds with the same nominal mass but different elemental formulas by measuring mass to several decimal places. thermofisher.com For this compound, HRMS would be used to confirm the elemental formula C6H12N2O2. springernature.com The high resolving power of HRMS is also essential for separating the analyte signal from background interferences in complex samples. thermofisher.com

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Mass [M+H]⁺ | Measured Mass [M+H]⁺ | Mass Error (ppm) |

|---|---|---|---|

| C₆H₁₂N₂O₂ | 145.0972 | Data not available | Data not available |

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy probes the electronic structure of molecules by measuring the absorption and emission of electromagnetic radiation corresponding to transitions between electronic energy levels.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. For organic molecules, this absorption corresponds to electronic transitions, typically from a bonding or non-bonding orbital to an anti-bonding orbital (e.g., n→π* or π→π* transitions). The amide chromophore (-C=O) in this compound is expected to exhibit characteristic absorptions in the UV region. Generally, amides show a weak n→π* transition around 210-230 nm. The exact position and intensity of the absorption maximum (λmax) can be influenced by the solvent and the molecular environment. nih.gov

Table 3: Expected UV-Vis Absorption for this compound

| Electronic Transition | Expected λmax Range (nm) | Chromophore |

|---|---|---|

| n→π* | ~210-230 | Amide (-C=O) |

Photoluminescence spectroscopy involves the measurement of light emitted from a sample after it has absorbed photons. This emission can be in the form of fluorescence (rapid emission from a singlet excited state) or phosphorescence (slower emission from a triplet excited state). The photoluminescent properties of a molecule are highly dependent on its structure and the presence of fluorophores. While many organic molecules exhibit some level of fluorescence, significant emission often requires specific structural features, such as extended conjugated systems or rigid structures.

There is currently a lack of published data on the photoluminescent properties of this compound. rsc.org Further experimental investigation would be required to determine its excitation and emission spectra, quantum yield, and fluorescence lifetime.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique involves diffracting a beam of X-rays off a single crystal of the compound. nih.gov The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. mdpi.com

For this compound, a single-crystal X-ray diffraction study would reveal critical information about its solid-state conformation. Key structural parameters of interest would include:

The planarity of the hydrazide backbone.

The orientation of the two propionyl groups relative to each other (e.g., trans or cis conformation around the N-N bond). nih.gov

The presence and nature of intermolecular interactions, such as hydrogen bonding between the N-H protons and the carbonyl oxygen atoms, which dictate the crystal packing. nih.govnih.gov

Although the specific crystal structure of this compound has not been reported, studies on similar diacylhydrazines often show planar structures with extensive hydrogen-bonding networks. nih.govresearchgate.net

Table 4: Key Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Description | Significance |

|---|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice | Defines the packing arrangement |

| Unit Cell Dimensions | Dimensions of the repeating unit | Provides basic crystallographic data |

| Bond Lengths (e.g., C=O, N-N, N-C) | Distances between bonded atoms | Confirms bonding and electronic character |

| Bond Angles (e.g., O-C-N, C-N-N) | Angles between adjacent bonds | Defines molecular geometry |

| Torsion Angles | Dihedral angles defining conformation | Reveals the 3D shape of the molecule |

| Hydrogen Bond Geometry | Distances and angles of H-bonds | Elucidates intermolecular forces |

Table of Compounds

Computational and Theoretical Investigations of N Propionylpropionohydrazide

Electronic Structure Theory

Electronic structure theory is a cornerstone of computational chemistry, utilizing the principles of quantum mechanics to investigate the arrangement and energies of electrons within a molecule. These methods provide fundamental insights into molecular properties and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a system based on its electron density, which is a function of only three spatial coordinates. This approach offers a favorable balance between computational cost and accuracy, making it a practical tool for a wide range of chemical systems.

Geometry Optimization: A primary application of DFT is geometry optimization, an iterative process that aims to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium or optimized geometry. This process is crucial as the molecular geometry dictates many of its physical and chemical properties. While no specific DFT geometry optimization studies were found for N'-Propionylpropionohydrazide, this method is routinely applied to related hydrazone and acylhydrazone derivatives to determine stable conformations and structural parameters. For instance, DFT calculations have been used to explore the conformational effects of methylation in N-acylhydrazones, revealing how substituents alter preferred dihedral angles.

Energy Calculations: DFT is also used to calculate the total electronic energy of a molecule. This information is fundamental for determining thermodynamic properties such as stability, reaction energies, and activation barriers. For related hydrazide derivatives, DFT calculations have been employed to understand their stability and reactivity profiles.

Ab Initio Quantum Chemical Methods

Ab initio, meaning "from first principles," refers to a class of quantum chemistry methods that solve the electronic Schrödinger equation without using experimental data or empirical parameters. These methods are based solely on fundamental physical constants. While computationally more demanding than DFT, they can offer higher accuracy. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory.

Although no ab initio studies were identified specifically for this compound, these methods are foundational in computational chemistry. For example, ab initio calculations have been used to study the anharmonic vibrational spectra of the parent molecule, hydrazine (B178648). An ab initio approach could be used to provide a high-accuracy benchmark for the electronic structure and properties of this compound, complementing results from DFT.

Multi-Reference Perturbation Theory (MRPT) for Correlated Electron Systems

For molecules with complex electronic structures, such as those with significant electron correlation or near-degenerate electronic states (e.g., in excited states or during bond breaking), single-reference methods like standard DFT or MP2 can be inadequate. Multi-Reference Perturbation Theory (MRPT) is an advanced method designed to handle such cases by treating both static and dynamic electron correlation.

No MRPT studies were found for this compound. This class of methods is generally applied to more complex systems like transition metal complexes or molecules undergoing photochemical reactions. Given the relatively simple, closed-shell structure of this compound in its ground state, such advanced methods would typically not be the first choice for analysis unless studying its excited states or reaction mechanisms involving bond cleavage.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamic evolution of the system, including conformational changes, molecular vibrations, and interactions with the environment (e.g., a solvent).

Specific MD simulations for this compound have not been reported. However, this technique is widely used to investigate the stability and binding modes of related hydrazine derivatives in biological systems, such as their interaction with enzymes. For a molecule like this compound, an MD simulation could reveal its conformational flexibility, hydrogen bonding patterns in aqueous solution, and how it interacts with other molecules, providing insights that are inaccessible from static, time-independent calculations.

Prediction and Analysis of Molecular Properties

Computational methods are powerful tools for predicting a variety of molecular properties that are crucial for understanding a compound's behavior and potential applications.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, kinetic stability, and optical properties.

While FMO analysis has not been specifically published for this compound, it is a standard component of computational studies on related N-acylhydrazones and other hydrazide derivatives. In these studies, the HOMO and LUMO energies are calculated to assess the molecule's electron-donating and accepting capabilities. A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, an FMO analysis would identify the most probable sites for nucleophilic and electrophilic attack and provide a theoretical basis for understanding its reactivity in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.depreprints.org It provides a guide to the molecule's reactivity towards charged reactants, identifying regions that are rich or deficient in electrons. uni-muenchen.denih.gov The MEP is calculated based on the molecule's wave function and is typically mapped onto a constant electron density surface. uni-muenchen.depreprints.org The resulting map uses a color spectrum to indicate different potential values: red signifies regions of high electron density and negative electrostatic potential (attractive to electrophiles), while blue indicates areas of low electron density and positive electrostatic potential (attractive to nucleophiles). Green and yellow represent regions with near-zero or intermediate potentials, respectively. researchgate.net

For this compound, an MEP analysis would be expected to reveal specific reactive sites. The most negative potential (red regions) would likely be concentrated around the electronegative oxygen atoms of the two carbonyl groups, indicating these are the primary sites for electrophilic attack. The nitrogen atoms of the hydrazide backbone and the hydrogen atoms attached to them would exhibit varying degrees of positive potential (blue regions), suggesting their susceptibility to nucleophilic attack. nih.gov This type of analysis is fundamental in predicting intermolecular interactions, such as hydrogen bonding, and understanding the initial steps of chemical reactions. uni-muenchen.denih.gov

The table below illustrates the typical range of MEP values that might be calculated for key regions of a molecule like this compound. Note: These values are illustrative examples based on computational studies of similar organic molecules, as specific published data for this compound is not available.

| Atomic Site | Predicted MEP Value Range (kJ/mol) | Implication |

| Carbonyl Oxygen Atoms (C=O) | -150 to -220 | Strong Nucleophilic Site |

| Amide Nitrogen Atoms (N-H) | -80 to -120 | Moderate Nucleophilic Site |

| Amide Hydrogen Atoms (N-H) | +100 to +180 | Electrophilic Site |

| Alkyl Chain Hydrogen Atoms | +20 to +80 | Weakly Electrophilic Site |

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful method for predicting the spectroscopic properties of molecules, which can aid in their structural elucidation and characterization. nih.govsphinxsai.comspectroscopyonline.com These theoretical calculations can provide valuable insights into nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) and Raman vibrational frequencies. sphinxsai.com

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used with DFT functionals such as B3LYP, can yield predicted shifts. nih.govresearchgate.net These predictions are valuable for assigning experimental spectra and confirming the molecular structure. The accuracy of these predictions has significantly improved, with some modern machine learning algorithms achieving a mean absolute error of less than 0.10 ppm for ¹H shifts. nih.govresearchgate.net

Vibrational Frequencies: DFT calculations can also simulate the vibrational spectrum (FT-IR and FT-Raman) of this compound. sphinxsai.comspectroscopyonline.com The calculation determines the normal modes of vibration and their corresponding frequencies and intensities. sphinxsai.com These theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental data. spectroscopyonline.com This analysis helps in assigning specific absorption bands to the stretching, bending, and torsional motions of functional groups within the molecule, such as the C=O, N-H, and C-N bonds.

The following tables present examples of the kind of data generated from such spectroscopic predictions. Note: The values provided are illustrative and based on typical results for molecules containing similar functional groups, as specific computational data for this compound is not available in the reviewed literature.

Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl Carbon (C=O) | - | 170 - 175 |

| Methylene (B1212753) Carbon (-CH₂) | 2.2 - 2.5 | 25 - 30 |

| Methyl Carbon (-CH₃) | 1.0 - 1.3 | 8 - 12 |

Table: Predicted Vibrational Frequencies (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3200 - 3350 | Stretching of the N-H bond |

| C-H Stretch (alkyl) | 2850 - 3000 | Stretching of C-H bonds |

| C=O Stretch | 1650 - 1690 | Stretching of the carbonyl group |

| N-H Bend | 1520 - 1560 | Bending of the N-H bond |

Reactivity Indices and Active Site Analysis

Frontier Molecular Orbital (FMO) theory and related conceptual DFT descriptors are essential for analyzing the chemical reactivity and identifying the active sites of a molecule. irjweb.comnih.gov These indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a smaller gap suggests higher chemical reactivity and lower kinetic stability. mdpi.comresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be derived:

Ionization Potential (I): Approximated as -E(HOMO). ajchem-a.com

Electron Affinity (A): Approximated as -E(LUMO). ajchem-a.com

Electronegativity (χ): A measure of the power of an atom or group to attract electrons, calculated as (I + A) / 2. irjweb.com

Chemical Hardness (η): Measures resistance to change in electron distribution, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more reactive. nih.gov

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge, calculated as χ² / (2η). nih.gov

For this compound, the carbonyl oxygen and amide nitrogen atoms are expected to be key contributors to the HOMO, indicating these are the primary nucleophilic centers. The LUMO is likely distributed over the carbonyl carbons and nitrogen atoms, highlighting them as the electrophilic centers. Analysis of local reactivity descriptors, such as Fukui functions, would further pinpoint the specific atoms most susceptible to nucleophilic or electrophilic attack. nih.govmdpi.com

The table below provides an example of reactivity indices that would be determined from a computational study. Note: These values are illustrative, based on calculations for similar hydrazide and amide compounds, as specific published data for this compound is not available.

| Parameter | Formula | Illustrative Value | Interpretation |

| E(HOMO) | - | -7.5 eV | Electron-donating ability |

| E(LUMO) | - | +1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 9.0 eV | High stability, relatively low reactivity |

| Ionization Potential (I) | -E(HOMO) | 7.5 eV | Energy needed to remove an electron |

| Electron Affinity (A) | -E(LUMO) | -1.5 eV | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | 3.0 eV | Ability to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | 4.5 eV | Resistance to charge transfer |

| Chemical Softness (S) | 1 / η | 0.22 eV⁻¹ | Propensity to undergo chemical reaction |

| Electrophilicity Index (ω) | χ² / (2η) | 1.0 eV | Global electrophilic nature of the molecule |

Solvent Effects on Molecular Structure and Reactivity (e.g., RISM-SCF, QM/MM)

The surrounding solvent can significantly influence the structure, stability, and reactivity of a molecule through various interactions such as hydrogen bonding and dipole-dipole interactions. mdpi.comrsc.org Computational models are employed to simulate these effects, which can be broadly categorized into implicit and explicit solvent models.

Implicit Solvent Models , such as the Solvation Model based on Density (SMD) or the Conductor-like Screening Model (COSMO), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.comrsc.org These models are computationally efficient and are effective at capturing the bulk electrostatic effects of the solvent on the solute. For this compound, an implicit model could predict changes in conformational preferences and global reactivity in solvents of varying polarity.

Explicit Solvent Models provide a more detailed picture by including individual solvent molecules in the calculation. rsc.org This approach is crucial when specific solute-solvent interactions, like hydrogen bonding, play a dominant role. rsc.org For this compound, explicit water or alcohol molecules could form hydrogen bonds with the carbonyl oxygens and N-H protons, stabilizing certain conformations and potentially altering the energy barriers of reactions.

Advanced hybrid methods combine these approaches:

Quantum Mechanics/Molecular Mechanics (QM/MM): This method treats the solute (this compound) with a high level of theory (QM), while the surrounding solvent molecules are treated with a less computationally expensive method (MM). This allows for the study of specific interactions within a large solvent environment.

Reference Interaction Site Model - Self-Consistent Field (RISM-SCF): This is a statistical mechanics-based approach that can describe the distribution of solvent molecules around the solute, providing insights into the solvation structure.

A computational study on this compound would likely show that polar protic solvents (like water or methanol) significantly stabilize the molecule by forming strong hydrogen bonds. This solvation could influence its reactivity by altering the charge distribution and the accessibility of reactive sites predicted by the MEP analysis. mdpi.com

Research on N Propionylpropionohydrazide Derivatives and Analogous Structures

Synthesis and Chemical Properties of Novel Hydrazide Derivatives

The synthesis of novel hydrazide derivatives, including structures analogous to N'-Propionylpropionohydrazide, is a cornerstone of modern organic and medicinal chemistry. mdpi.com Hydrazides are typically prepared through the reaction of esters, acyl chlorides, or anhydrides with hydrazine (B178648) hydrate (B1144303). wikipedia.orgmdpi.com These reactions are versatile, allowing for the creation of a diverse library of hydrazide compounds. A common laboratory method involves heating a substituted ester with hydrazine in a suitable solvent like ethanol (B145695). mdpi.com

One of the most significant chemical properties of hydrazides is their ability to undergo condensation reactions with aldehydes and ketones to form hydrazide-hydrazones. mdpi.comnih.gov This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an azomethine group (–NH–N=CH–). nih.gov These reactions are often catalyzed by a few drops of acid and can be carried out in solvents like ethanol. nih.gov The resulting hydrazide-hydrazones are stable compounds and serve as crucial intermediates for the synthesis of various heterocyclic systems. nih.gov

The chemical characterization of these novel hydrazide derivatives relies on spectroscopic methods. In ¹H NMR spectra, the NH proton of the hydrazide moiety typically appears as a D₂O exchangeable singlet, while in hydrazones, characteristic singlets for the NH and =CH protons are observed at distinct chemical shifts. nih.govnih.gov Infrared (IR) spectroscopy is also vital, showing characteristic absorption bands for N-H, C=O (amide), and C=N groups. acs.org

The versatility of hydrazide synthesis is demonstrated by various methods reported in the literature, often aiming for efficiency and sustainability. For example, green synthesis techniques using organocatalysts like L-proline have been employed for the condensation of hydrazides with carbonyl compounds, achieving high yields in short reaction times through solvent-free grinding methods. mdpi.com

Table 1: Selected Synthesis Methods for Hydrazide-Hydrazone Derivatives

| Reactants | Catalyst/Conditions | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Cyanoacetylhydrazine and 3-acetylpyridine | Reflux | 1,4-Dioxane | Hydrazide-hydrazone | nih.gov |

| Nicotinic hydrazide and Aryl esters | Reflux | Ethanol | Nicotinic hydrazide derivatives | acs.org |

| Hydrazides and Aldehydes | Hydrochloric acid (catalyst) | Absolute Ethanol | Hydrazone derivatives | nih.gov |

| 2-Cyano-N'-(2-cyanoacetyl)acetohydrazide and Benzaldehyde (B42025) derivatives | Moist L-proline (grinding) | Solvent-free | Acrylohydrazide derivatives | mdpi.com |

Structural Modifications and Their Chemical Implications

Structural modifications of the this compound scaffold and its analogs are pursued to fine-tune their chemical properties and reactivity. These modifications can be made to the acyl groups or by derivatizing the hydrazide moiety itself. The core structure of a hydrazide allows for keto-enol tautomerism, existing predominantly in the keto form in the solid state but potentially in equilibrium between keto and enol forms in solution. mdpi.com This tautomerism influences the molecule's reactivity with both electrophiles and nucleophiles.

Key chemical implications of structural modifications include:

Reactivity of the Hydrazide Group: The nucleophilicity of the terminal -NH₂ group is central to its reactivity, particularly in the formation of hydrazones and heterocycles. nih.gov Attaching electron-withdrawing groups to the acyl portion can decrease this nucleophilicity, while electron-donating groups may enhance it.

Formation of Stable Conjugates: Hydrazides react with aldehydes to form hydrazones, which are generally more stable than the Schiff's bases formed from primary amines. nih.gov This stability makes hydrazone formation a reliable method for conjugation without the need for subsequent reduction steps.

Precursors for Heterocycles: The true chemical significance of hydrazide derivatives lies in their role as synthons for a vast range of heterocyclic compounds. mdpi.comnih.gov The N-N bond and the adjacent carbonyl group provide a reactive framework for cyclization reactions. nih.gov

Introduction of Multiple Functional Groups: Advanced synthetic strategies allow for the introduction of multiple hydrazide moieties into a single molecule. This can be achieved by using building blocks containing esters as hydrazide precursors, which are then converted to hydrazides by treatment with hydrazine during the deprotection step. nih.gov Such modifications create polyvalent molecules with multiple reactive sites for conjugation or immobilization. google.com

The chemical environment can also dictate the outcome of reactions involving hydrazide derivatives. For instance, the choice of solvent and catalyst can influence reaction pathways, leading to different products from the same set of starting materials.

Comparative Studies with Other Related Hydrazide and Heterocyclic Scaffolds

The chemical behavior and synthetic utility of hydrazides like this compound are often understood by comparing them with other nitrogen-containing heterocyclic systems. Hydrazides are frequently used as the starting materials for the synthesis of these very scaffolds. mdpi.com

Pyrazolidinones, or 3-pyrazolidinones, are cyclic hydrazides of 3-hydrazinopropanoic acid. researchgate.net Their synthesis is closely related to hydrazide chemistry. A general and straightforward method for preparing pyrazolidinones involves the reaction of α,β-unsaturated esters, such as acrylates, with hydrazine hydrate. researchgate.net This reaction proceeds via a Michael addition of the hydrazine to the unsaturated ester, followed by intramolecular cyclization to form the five-membered pyrazolidinone ring.

Table 2: Comparison of Hydrazides and Pyrazolidinones

| Feature | Acyclic Hydrazides (e.g., this compound) | Pyrazolidinone Systems |

|---|---|---|

| Structure | Acyclic, contains the -C(=O)NHNH- backbone | Cyclic, five-membered ring containing a hydrazide within the ring |

| Synthesis | Acylation of hydrazine with esters or acyl chlorides wikipedia.org | Cyclocondensation of α,β-unsaturated esters with hydrazine researchgate.net |

| Key Reactivity | Condensation with carbonyls to form hydrazones; precursor for various heterocycles mdpi.commdpi.com | Reactivity at the ring nitrogens and the carbonyl group; can be reduced to pyrazolidines researchgate.net |

Pyrazolines (dihydropyrazoles) and pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are frequently synthesized from hydrazines or their derivatives. nih.govresearchgate.net A very common route to 2-pyrazolines is the cyclocondensation reaction between an α,β-unsaturated ketone (chalcone) and a hydrazine derivative, such as hydrazine hydrate or phenylhydrazine (B124118). nih.govresearchgate.net The reaction typically proceeds in a solvent like ethanol, sometimes with an acid catalyst. nih.gov

The resulting pyrazoline can then be oxidized to the corresponding aromatic pyrazole. nih.gov Various oxidizing agents can be used, or in some cases, the oxidation occurs in situ. organic-chemistry.org The versatility of this synthesis allows for the creation of 1,3,5-trisubstituted pyrazoles by carefully selecting the chalcone (B49325) and hydrazine starting materials. nih.gov Divergent synthesis strategies have been developed where the choice of hydrazine derivative (e.g., simple hydrazine, sulfonyl hydrazine, or acetyl hydrazine) can lead to different products like pyrazolines, pyrazolidines, or pyrazoles from the same starting enyne. acs.org

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group within the ring. Like other nitrogen heterocycles, their synthesis can be directly linked to hydrazine chemistry. A classic method for preparing the parent pyridazine (B1198779) ring involves the condensation of 1,4-dicarbonyl compounds (like 1,4-diketones or 4-ketoacids) with hydrazine. wikipedia.org

Specifically for pyridazinones, intermediates derived from hydrazides or hydrazones can be employed. For example, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one can be prepared by refluxing a furanone precursor with hydrazine hydrate in ethanol. nih.gov Further chemical transformations can be carried out on the pyridazinone ring. For instance, reacting a pyridazinone with phosphorus oxychloride can convert the carbonyl group into a chloro substituent, which can then be reacted with hydrazine hydrate to introduce a hydrazinyl group, a key intermediate for synthesizing fused heterocyclic systems like pyridazinotriazines. nih.gov

Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. Hydrazides are exceptionally important precursors for the synthesis of 1,2,4-triazoles. organic-chemistry.orgacs.org A general one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles involves the reaction of secondary amides with hydrazides. acs.org The process typically requires an activation step, for example with triflic anhydride (B1165640), followed by a microwave-induced cyclodehydration to form the triazole ring. acs.org This method is efficient and tolerates a wide range of functional groups on both the amide and hydrazide components. acs.org

Other synthetic routes to 1,2,4-triazoles starting from hydrazines or hydrazides include reactions with formamide (B127407) under microwave irradiation or multicomponent reactions. organic-chemistry.org For instance, reacting diethyl carbonate with hydrazine produces a hydrazide derivative which can be further transformed into a triazole. chemistryjournal.net The N-N bond from the hydrazide is incorporated directly into the final triazole ring, highlighting the fundamental role of hydrazide chemistry in the construction of these important azole scaffolds. mdpi.com

: Pyrrolidone, Piperidine (B6355638), and Piperazine (B1678402) Scaffolds

While direct research synthesizing this compound with pyrrolidone, piperidine, or piperazine scaffolds is not extensively documented in publicly available literature, significant research has been conducted on analogous hydrazide and hydrazone structures incorporating these heterocyclic moieties. These studies provide valuable insights into the synthesis, structure-activity relationships, and potential biological applications of compounds that combine a hydrazide core, similar to that of this compound, with these important pharmacophoric scaffolds. The integration of these cyclic structures is a common strategy in medicinal chemistry to enhance pharmacological profiles, modulate physicochemical properties, and explore new therapeutic potentials.

Pyrrolidone-Containing Hydrazide Analogs

The pyrrolidone (or 2-pyrrolidinone) ring is a key structural feature in many pharmacologically active compounds. Research into its combination with a hydrazide moiety has led to the development of novel derivatives with potential therapeutic applications. A common synthetic route involves the lactamization of γ-butyrolactone with hydrazine hydrate, which yields 1-aminopyrrolidin-2-one (B1281494). anjs.edu.iqresearchgate.net This intermediate serves as a versatile precursor for the synthesis of a variety of hydrazone derivatives, which are then evaluated for their biological activities. anjs.edu.iqresearchgate.net

Studies have focused on the antibacterial potential of these compounds. For instance, derivatives synthesized from 1-aminopyrrolidin-2-one have been screened against various bacterial strains, with some exhibiting notable activity. anjs.edu.iqresearchgate.net

Table 1: Synthesis and Activity of Pyrrolidone-Hydrazide Analogs

| Starting Material | Key Intermediate | Resulting Derivatives | Investigated Biological Activity | Reference |

|---|---|---|---|---|

| γ-butyrolactone and Hydrazine Hydrate | 1-aminopyrrolidin-2-one | Schiff bases and other hydrazone derivatives | Antibacterial | anjs.edu.iqresearchgate.net |

Piperidine-Containing Hydrazide Analogs

The piperidine ring is a prevalent scaffold in medicinal chemistry, known for its presence in numerous pharmaceuticals. mdpi.comnih.govwikipedia.org Its incorporation into hydrazide and hydrazone structures has been explored to develop agents with a range of biological effects.

Research in this area includes the synthesis of N-benzylpiperidine-3/4-carbohydrazide-hydrazones. nih.gov These compounds have been evaluated for their potential in treating Alzheimer's disease by testing their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the disease's progression. nih.gov Kinetic and molecular modeling studies have been employed to understand how these molecules interact with the active sites of these enzymes. nih.gov

Another area of investigation involves benzoyl hydrazones derived from 4-oxopiperidine derivatives. nih.gov These compounds have been screened for antioxidant and anticholinesterase activities. nih.gov For example, certain synthesized piperidine-hydrazone derivatives have shown promising inhibitory activity against BChE, with some being more potent than the standard drug galantamine. nih.gov

Table 2: Research Findings on Piperidine-Hydrazide Analogs

| Compound Series | Key Structural Features | Primary Biological Target/Activity | Key Findings | Reference |

|---|---|---|---|---|

| N-benzylpiperidine-3/4-carbohydrazide-hydrazones | Piperidine ring linked to a hydrazone moiety via a carbohydrazide (B1668358) bridge | Anticholinesterase (AChE and BuChE) activity for Alzheimer's disease | Compounds displayed significant inhibitory activity against both AChE and BuChE, with IC50 values in the micromolar range. nih.gov | nih.gov |

| Benzoyl hydrazones from 4-oxopiperidine | Hydrazone derived from a piperidone core | Antioxidant and Anticholinesterase | Compound 11 showed potent BChE inhibition (IC50: 35.30 ± 1.11 μM), surpassing the standard, galantamine. nih.gov | nih.gov |

| Isoniazid-derived hydrazones | Isonicotinohydrazide core with a piperidine-containing benzaldehyde | Antitubercular | Modification of isoniazid (B1672263) with piperidine moieties yielded compounds active against drug-resistant Mycobacterium tuberculosis strains. mdpi.com | mdpi.com |

Piperazine-Containing Hydrazide Analogs

The piperazine scaffold is another "privileged structure" in drug discovery, valued for its ability to modulate aqueous solubility and receptor-binding properties. nih.govnih.govrsc.orgwikipedia.org Its integration into hydrazide-hydrazone frameworks has yielded compounds with diverse pharmacological profiles, including anticancer, antimicrobial, and anticholinesterase activities. researchgate.netscispace.com

One notable line of research involves the synthesis of N'-(substituted-benzylidene)-2-(4-(substituted-phenyl)piperazin-1-yl)acetohydrazide derivatives. scispace.com These compounds have been synthesized by reacting a piperazine acetohydrazide intermediate with various aromatic aldehydes. scispace.com Subsequent evaluation for anticholinesterase activity identified derivatives with significant inhibitory potency against both AChE and BuChE. scispace.com

Furthermore, research into antitubercular agents has explored the modification of isoniazid (a hydrazide drug) with piperazine-containing moieties. mdpi.com This strategy aims to overcome drug resistance in Mycobacterium tuberculosis. The resulting hydrazones, featuring a piperazine ring, have demonstrated promising activity against both drug-sensitive and isoniazid-resistant strains, suggesting that this structural modification could be a viable approach to developing new antitubercular drugs. mdpi.com

Table 3: Research Findings on Piperazine-Hydrazide Analogs

| Compound Series | Key Structural Features | Primary Biological Target/Activity | Key Findings | Reference |

|---|---|---|---|---|

| N'-(benzylidene)-2-(4-(nitrophenyl)piperazin-1-yl)acetohydrazides | Piperazine-acetohydrazide core with varied benzylidene substituents | Anticholinesterase (AChE and BuChE) | Compound 3c was identified as the most active derivative against AChE and BuChE in its series. scispace.com | scispace.com |

| Isoniazid-derived hydrazones | Isonicotinohydrazide core with a piperazine-containing benzaldehyde | Antitubercular | Compound IP11 emerged as a highly potent agent against multiple strains of M. tuberculosis, including INH-resistant ones. mdpi.com | mdpi.com |

| Benzohydrazide derivatives carrying a piperazine moiety | Piperazine linked to a benzohydrazide-hydrazone structure | Anticancer and Antimicrobial | A derivative with a 4-methoxyphenyl)piperazin-1-yl group showed potent cytotoxic and antibacterial activity. researchgate.net | researchgate.net |

Potential Applications of N Propionylpropionohydrazide in Non Biological Chemical Fields

Catalysis and Reaction Promoters

While direct catalytic applications of N'-Propionylpropionohydrazide have not been extensively documented, the inherent structure of diacylhydrazines suggests potential roles in catalysis. The nitrogen and oxygen atoms can act as coordination sites for metal centers, positioning the molecule as a potential ligand in homogeneous catalysis.

Research into the broader class of acylhydrazides has shown their utility in metal-catalyzed reactions. For instance, a ruthenium pincer catalyst has been effectively used for the N,N-dialkylation of acylhydrazides using alcohols, a process that proceeds through a "borrowing hydrogen" pathway. organic-chemistry.org This demonstrates that the acylhydrazide core can undergo catalytic transformation and could potentially be part of a ligand design that influences a metal's catalytic activity. The N-H bonds in this compound could, in principle, be deprotonated to form a bidentate ligand that coordinates with a metal, thereby promoting specific chemical reactions.

Table 1: Potential Catalytic Roles of the Diacylhydrazine Moiety

| Feature | Potential Catalytic Role | Example Reaction Type (General) |

|---|---|---|

| N, O donor atoms | Ligand for transition metal catalysts | Cross-coupling reactions, Hydrogenation |

| Acidic N-H protons | Proton transfer agent, Anionic ligand formation | Base-catalyzed reactions, Metal complexation |

Advanced Material Science Components (e.g., optical, electrical properties)

The application of this compound in advanced materials is largely theoretical but can be inferred from studies on related diacylhydrazine compounds. The physicochemical properties of 1,2-diacylhydrazines, including their stability, solubility, and resistance to oxidation and hydrolysis, are critical parameters for their incorporation into functional materials. researchgate.net

Studies on polymers incorporating the diacylhydrazine linkage reveal insights into material properties. For example, a poly(diacylhydrazine) derived from L-leucine was found to be thermally and chemically stable, remaining inert to oxygen even at elevated temperatures. mdpi.com However, this polymer demonstrated rapid oxidative degradation upon exposure to sodium hypochlorite, decomposing into a monomeric carboxylic acid and nitrogen gas. mdpi.com This selective degradability suggests that materials based on a poly(diacylhydrazine) backbone could be designed as "smart" polymers that degrade under specific chemical triggers.

Furthermore, the coordination capabilities of the diacylhydrazine moiety could be exploited to create metal-organic frameworks (MOFs) or coordination polymers. The optical and electrical properties of such materials would be highly dependent on the choice of metal ion and the resulting supramolecular structure. While specific data for this compound is unavailable, studies on other hydrazone-based metal complexes have shown they can exhibit semiconducting properties. bendola.com

Table 2: Physicochemical Properties of Aliphatic 1,2-Diacylhydrazines and Their Relevance to Material Science

| Property | Significance for Material Science | Reference |

|---|---|---|

| Resistance to Oxidation | Durability and stability of the resulting material in aerobic environments. | researchgate.net |

| Resistance to Hydrolysis | Stability in aqueous or humid conditions, crucial for many applications. | researchgate.net |

| Coordination-Active Moiety | Ability to act as a building block for coordination polymers and MOFs. | researchgate.net |

Photochemical Transformations

Conversely, photochemical methods have been employed for the synthesis of the N,N'-diacylhydrazine scaffold itself. A visible-light-mediated oxidative coupling of hydrazides has been reported, utilizing a metal-free photocatalyst to form the corresponding N,N'-diacylhydrazines. researchgate.net This indicates that the formation of the N-N bond in this class of molecules can be achieved under mild, light-induced conditions, which is relevant to green chemistry principles. While this is a photochemical synthesis rather than a transformation of the final product, it underscores the relevance of photochemistry to this class of compounds.

Precursors in Organic Synthesis

One of the most established non-biological applications for the N,N'-diacylhydrazine class of compounds is their role as versatile precursors in organic synthesis. researchgate.net The 1,2-diacylhydrazine framework is a key synthon for the construction of various nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry and materials science. researchgate.netresearchgate.net

Specifically, N,N'-diacylhydrazines are well-known precursors for the synthesis of 1,3,4-oxadiazoles. researchgate.net This transformation is typically achieved through a cyclodehydration reaction, which can be promoted by a variety of reagents. researchgate.net The resulting 2,5-disubstituted 1,3,4-oxadiazoles are themselves valuable, with applications in the development of light-sensitive materials and as pharmacophores. researchgate.net In addition to oxadiazoles, diacylhydrazines serve as starting materials for other heterocyclic systems such as 1,3,4-thiadiazoles and 1,2,4-triazoles. researchgate.net

Given this established reactivity, this compound could theoretically be used as a symmetrical precursor to synthesize 2,5-diethyl-1,3,4-oxadiazole or related heterocyclic structures.

Table 3: Heterocyclic Systems Derived from Diacylhydrazine Precursors

| Precursor | Reagents/Conditions | Resulting Heterocycle | Reference |

|---|---|---|---|

| N,N'-Diacylhydrazine | Cyclodehydration Agent (e.g., [Et2NSF2]BF4, POCl3) | 1,3,4-Oxadiazole | researchgate.net |